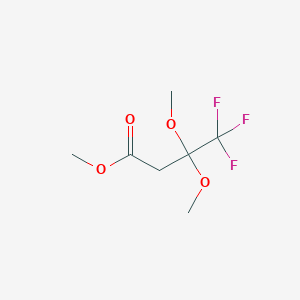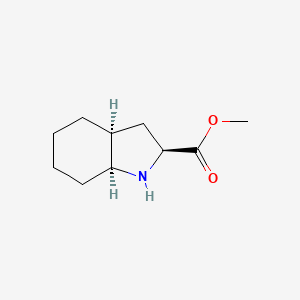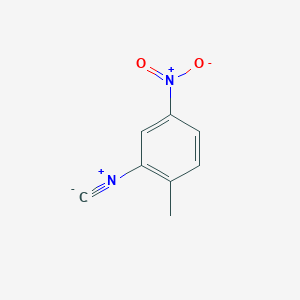
1-(4-Fluorophenyl)cyclopropylmethanol
Übersicht
Beschreibung
“1-(4-Fluorophenyl)cyclopropylmethanol” is a chemical compound with the CAS number 198976-40-8 . It has a molecular weight of 166.2 and its IUPAC name is [1-(4-fluorophenyl)cyclopropyl]methanol . The compound is an off-white solid .
Molecular Structure Analysis
The molecular formula of “1-(4-Fluorophenyl)cyclopropylmethanol” is C10H11FO . The InChI code for this compound is 1S/C10H11FO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 .Physical And Chemical Properties Analysis
“1-(4-Fluorophenyl)cyclopropylmethanol” is an off-white solid . It has a molecular weight of 166.2 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Intramolecular Hydrogen Bonding Study
(1-Fluorocyclopropyl)methanol, a derivative of 1-(4-Fluorophenyl)cyclopropylmethanol, has been analyzed through microwave spectroscopy and quantum chemical calculations. This study found that unlike other cyclopropylmethanol derivatives, this compound prefers a conformation stabilized by an internal hydrogen bond between the fluorine atom and the hydroxyl group's hydrogen atom (Møllendal, Leonov, & Meijere, 2004).
Reactions of Cyclopropylmethyl Cations
Cyclopropylmethyl cations derived from cyclopropylmethanols like 1-(4-Fluorophenyl)cyclopropylmethanol undergo various reactions in methanol, leading to the formation of different products based on the substituents present. This study contributes to understanding the reactivity of these cations (Honda et al., 2009).
Synthesis and Structural Analysis
Synthesis and structural analysis of compounds related to 1-(4-Fluorophenyl)cyclopropylmethanol, such as monofluorinated cyclopropanecarboxylates, have been extensively studied. These studies include the synthesis of carboxamides and analogs of tranylcypromine, an antidepressant drug, and their crystallographic analysis (Haufe et al., 2002).
Refractive Indices Study
Research involving the measurement of refractive indices of derivatives like 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-One in different solvents provides insights into the dipole and solute-solvent interactions, crucial for understanding the physical properties of similar compounds (Chavan & Gop, 2016).
Weak Interactions Analysis
Studies on weak interactions involving organic fluorine, including compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, provide insights into the nature of hydrogen bonding and other non-covalent interactions in fluorinated organic compounds. This is significant for understanding the molecular behavior of related compounds (Choudhury et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEQBDJFEHBFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)cyclopropylmethanol | |
CAS RN |
198976-40-8 | |
| Record name | 1-(4-Fluorophenyl)cyclopropylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)
